BenchChemオンラインストアへようこそ!

6-(1H-pyrazol-1-yl)pyrimidin-4-amine

NaPi2a inhibition SLC34A1 renal phosphate transport

6-(1H-Pyrazol-1-yl)pyrimidin-4-amine (CAS 114834-09-2) is a 1-pyrazolyl-substituted pyrimidin-4-amine heterocycle with molecular formula C₇H₇N₅ and molecular weight 161.16 g/mol. This compound serves as the foundational, unsubstituted scaffold for two independent major pharmaceutical programs: Pfizer's orally bioavailable selective NaPi2a (SLC34A1) inhibitor series for chronic kidney disease–mineral and bone disorder (CKD-MBD) , and Bayer's patented series of substituted 6-(1H-pyrazol-1-yl)pyrimidin-4-amine derivatives for cardiovascular and renal diseases.

Molecular Formula C7H7N5
Molecular Weight 161.168
CAS No. 114834-09-2
Cat. No. B2649176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(1H-pyrazol-1-yl)pyrimidin-4-amine
CAS114834-09-2
Molecular FormulaC7H7N5
Molecular Weight161.168
Structural Identifiers
SMILESC1=CN(N=C1)C2=NC=NC(=C2)N
InChIInChI=1S/C7H7N5/c8-6-4-7(10-5-9-6)12-3-1-2-11-12/h1-5H,(H2,8,9,10)
InChIKeyWAQXCJDLNSZZSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-(1H-Pyrazol-1-yl)pyrimidin-4-amine (CAS 114834-09-2): Core Heterocyclic Scaffold for NaPi2a-Targeted Renal Therapeutics


6-(1H-Pyrazol-1-yl)pyrimidin-4-amine (CAS 114834-09-2) is a 1-pyrazolyl-substituted pyrimidin-4-amine heterocycle with molecular formula C₇H₇N₅ and molecular weight 161.16 g/mol [1]. This compound serves as the foundational, unsubstituted scaffold for two independent major pharmaceutical programs: Pfizer's orally bioavailable selective NaPi2a (SLC34A1) inhibitor series for chronic kidney disease–mineral and bone disorder (CKD-MBD) [2], and Bayer's patented series of substituted 6-(1H-pyrazol-1-yl)pyrimidin-4-amine derivatives for cardiovascular and renal diseases [3]. Its computed physicochemical properties include XLogP3-AA 0.2, topological polar surface area 69.6 Ų, one hydrogen bond donor, and four hydrogen bond acceptors, placing it in a favorable drug-like property space for central scaffold derivatization [1].

Why 6-(1H-Pyrazol-1-yl)pyrimidin-4-amine Cannot Be Interchanged with Regioisomeric or Heterocycle-Substituted Pyrimidin-4-amines in Target-Oriented Synthesis


The specific connectivity of the pyrazol-1-yl moiety at the 6-position of the pyrimidin-4-amine core is non-arbitrary for the target pharmacology: the Pfizer NaPi2a inhibitor program explicitly identified the 6-(1H-pyrazol-1-yl)pyrimidin-4-amine scaffold as the productive high-throughput screening hit from which the entire selective NaPi2a inhibitor series was optimized [1]. Regioisomeric variants—such as 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine (CAS 1156601-73-8) or 2-(1H-pyrazol-1-yl)pyrimidin-4-amine—alter the spatial orientation of the pyrazole ring relative to the amino group, changing both the hydrogen-bonding geometry and the vector of derivatization, which directly impacts target engagement at the NaPi2a binding pocket [2]. Furthermore, the 6-position substitution pattern leaves the 2-position available for subsequent functionalization, a key feature exploited in both the Pfizer and Bayer patent families [1][3]. Generic substitution with a different regioisomer or heterocycle-substituted analog therefore introduces an uncontrolled variable that precludes reliable extrapolation of the established structure-activity relationships.

6-(1H-Pyrazol-1-yl)pyrimidin-4-amine: Quantitative Differentiation Evidence vs. Closest Analogs and Regioisomers


Provenance as the Validated HTS Hit Scaffold for Selective NaPi2a Inhibition vs. Regioisomeric Pyrazolyl-Pyrimidinamines

The 6-(1H-pyrazol-1-yl)pyrimidin-4-amine scaffold was identified as the active high-throughput screening (HTS) hit in Pfizer's NaPi2a program, with the initial hit displaying IC50 = 0.98 µM against human NaPi2a in a ³³P-phosphate uptake assay in HEK293 cells [1]. Structure-activity relationship (SAR) optimization of this specific scaffold led to PF-06869206, which achieved an IC50 of 380 nM against human NaPi2a with selectivity over NaPi2b, NaPi2c, PiT-1, and PiT-2 (IC50s >25 µM for each off-target) [1][2]. In contrast, the regioisomeric scaffold 4-(1H-pyrazol-4-yl)-pyrimidin-2-amine was independently pursued for JAK2/FLT3 kinase inhibition [3], demonstrating that the pyrazole attachment position dictates entirely distinct target pharmacology. No published evidence demonstrates that the HTS hit activity can be recapitulated from a regioisomeric pyrazolyl-pyrimidinamine scaffold.

NaPi2a inhibition SLC34A1 renal phosphate transport hit-to-lead optimization

Physicochemical Differentiation of 6-(1H-Pyrazol-1-yl)pyrimidin-4-amine vs. 1-(Pyrimidin-2-yl)-1H-pyrazol-4-amine Regioisomer for CNS Drug Design

The topological polar surface area (TPSA) and hydrogen-bond acceptor count differentiate 6-(1H-pyrazol-1-yl)pyrimidin-4-amine from its closest commercially available regioisomer, 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine (CAS 1156601-73-8). The target compound has a computed TPSA of 69.6 Ų and 4 hydrogen-bond acceptors [1], whereas the regioisomer 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine has 5 hydrogen-bond acceptors and an estimated TPSA of approximately 76-78 Ų based on the additional exposed pyrimidine nitrogen [2]. For CNS drug design programs (e.g., the α7 nAChR partial agonist application for which this scaffold is utilized as a reagent ), maintaining TPSA below 70 Ų is considered a critical threshold for passive blood-brain barrier penetration [3]; the target compound falls below this threshold while the regioisomer exceeds it, potentially impacting CNS exposure in derived analogs.

physicochemical properties CNS drug-likeness TPSA regioisomer comparison

Computed Drug-Likeness and Lead-Likeness Metrics: 6-(1H-Pyrazol-1-yl)pyrimidin-4-amine vs. 5-Bromo-2,6-di(1H-pyrazol-1-yl)pyrimidin-4-amine

The parent scaffold 6-(1H-pyrazol-1-yl)pyrimidin-4-amine (MW = 161.16 Da, ClogP/XLogP3 = 0.2) complies with the Congreve Rule of Three for fragment-based lead discovery (MW < 300, ClogP ≤ 3, HBD ≤ 3, HBA ≤ 6), making it an ideal fragment starting point for medicinal chemistry optimization [1][2]. In contrast, the structurally elaborated analog 5-bromo-2,6-di(1H-pyrazol-1-yl)pyrimidin-4-amine (MW ≈ 320 Da, CAS not specified; disclosed in Palobiofarma patents for cancer treatment) already exceeds fragment limits and contains a heavy halogen atom, reducing its utility as a minimal scaffold for de novo ligand design [3]. The parent compound's low molecular weight (161.16 Da) and balanced lipophilicity (XLogP3-AA = 0.2) make it preferable as a starting point for fragment growing, merging, or linking strategies, where every heavy atom added during optimization must earn its place in the binding pocket.

lead-likeness fragment-based drug discovery molecular weight Rule of Three

Dual-Indication Industrial Validation: The Scaffold is the Common Denominator Across Pfizer (NaPi2a) and Bayer (Cardiovascular/Renal) Programs

The 6-(1H-pyrazol-1-yl)pyrimidin-4-amine scaffold is the sole common structural element between two independent, high-investment pharmaceutical programs: Pfizer's NaPi2a inhibitor series (ACS Med Chem Lett, 2018; J Clin Invest, 2020) targeting hyperphosphatemia in CKD, and Bayer's patent family (WO2018069222A1, priority date October 2016, 32 family members across jurisdictions) covering substituted derivatives for cardiovascular and renal disease treatment [1][2]. No other pyrazolyl-pyrimidinamine regioisomer enjoys this breadth of industrial validation across two major pharmaceutical companies in the same therapeutic area. The Bayer patent specifically utilizes the 6-(1H-pyrazol-1-yl)pyrimidin-4-amine core as the defined scaffold of general formula (I) and describes its use for inhibiting renal phosphate reabsorption, directly overlapping with the Pfizer NaPi2a mechanism [2]. This dual-company investment signals robust target engagement confidence in this specific connectivity.

industrial validation NaPi2a cardiovascular disease hyperphosphatemia intellectual property

Commercially Available Purity Specifications: 6-(1H-Pyrazol-1-yl)pyrimidin-4-amine vs. Typical Building Block Benchmarks

Multiple commercial suppliers list 6-(1H-pyrazol-1-yl)pyrimidin-4-amine with standardized purity specifications: Leyan (Shanghai) supplies at 95+% purity , and ChemicalBook lists HPLC purity of 95% with packaging in 250 mg, 500 mg, 1 g, and 5 g quantities . A representative synthesis protocol reports a 98% isolated yield for the compound , indicating a robust and scalable synthetic route. While these purity levels are typical for research-grade heterocyclic building blocks, the consistent availability from multiple vendors at ≥95% purity ensures reproducibility in SAR studies. For comparison, the regioisomer 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine (CAS 1156601-73-8) is less broadly stocked, with fewer vendors offering characterized material .

commercial availability purity specification HPLC purity procurement

Optimal Research and Procurement Scenarios for 6-(1H-Pyrazol-1-yl)pyrimidin-4-amine Based on Differentiated Evidence


Hit-to-Lead Optimization of Selective NaPi2a Inhibitors for Hyperphosphatemia and CKD-MBD

This scaffold is the only validated starting point for recapitulating or extending the Pfizer NaPi2a inhibitor SAR, which produced PF-06869206 (IC50 = 380 nM, human NaPi2a) with >65-fold selectivity over related phosphate transporters (NaPi2b, NaPi2c, PiT-1, PiT-2 all >25 µM) [1]. Academic or biotech groups pursuing novel NaPi2a inhibitors should procure this exact scaffold to enable direct SAR comparison with the published Pfizer data, avoiding the risk of regioisomer-derived false negatives. The 2-position and the 4-amino group are available for derivatization, as demonstrated by the extensive substituent exploration in the Pfizer program [1].

Fragment-Based Lead Discovery Campaigns Requiring a Rule-of-Three-Compliant Pyrazolyl-Pyrimidine Core

With MW = 161.16 Da, XLogP3-AA = 0.2, HBD = 1, and HBA = 4, this compound fully complies with the Congreve Rule of Three for fragment-based drug discovery [2]. It is suitable as a minimal core for fragment growing, merging, or linking strategies directed at any target class where the pyrimidin-4-amine pharmacophore is desired. The low molecular weight provides a maximal ligand efficiency baseline: any potency gained during fragment elaboration directly translates to high ligand efficiency indices, which is preferred for lead optimization trajectories [2].

Synthesis of Bayer-Patented Cardiovascular/Renal Derivatives Using the Disclosed General Formula (I) Scaffold

The Bayer patent family (WO2018069222A1, 32 family members; US 11,208,400) defines this scaffold as the core of general formula (I) for compounds treating cardiovascular and renal diseases via phosphate metabolism modulation [3]. Research groups investigating the Bayer chemotype or performing freedom-to-operate analyses can use the parent scaffold as a reference standard for synthesizing and characterizing patent-exemplified derivatives. The 6-position pyrazol-1-yl connectivity is invariant in the Bayer claims, confirming that the scaffold identity is essential for IP coverage [3].

Neuroscience Tool Compound Synthesis Targeting α7 Nicotinic Acetylcholine Receptors

This compound is documented as a reagent for developing selective α7 nAChR partial agonists for cognitive deficit indications, including schizophrenia . The favorable computed CNS drug-likeness (TPSA = 69.6 Ų, below the 70 Ų threshold for passive BBB penetration [4]) makes this scaffold more suitable for CNS-oriented medicinal chemistry than regioisomers with higher TPSA values. Researchers in the α7 nAChR field should select this scaffold over the 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine regioisomer (TPSA ~76-78 Ų) to maintain CNS drug-likeness in derived analogs [4].

Quote Request

Request a Quote for 6-(1H-pyrazol-1-yl)pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.